molecular formula C11H22N2O B3072367 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one CAS No. 1016723-43-5

1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one

Cat. No.: B3072367
CAS No.: 1016723-43-5
M. Wt: 198.31 g/mol
InChI Key: SOAYRHMWBRUBHV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme-catalyzed processes. This compound has been shown to interact with several enzymes, including imine reductases and transaminases. Imine reductases catalyze the reduction of imines to amines, and this compound serves as a substrate in these reactions, leading to the formation of chiral amines with high enantioselectivity . Additionally, this compound can interact with transaminases, which facilitate the transfer of amino groups between molecules, further highlighting its versatility in biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of Rho-associated kinase (ROCK), an enzyme involved in regulating the cytoskeleton and cell motility . By inhibiting ROCK, this compound can alter cell shape, adhesion, and migration, which are critical processes in wound healing and cancer metastasis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzymes such as ROCK, where the compound binds to the active site and prevents substrate access . This inhibition leads to downstream effects on cellular processes, including changes in cytoskeletal dynamics and cell motility . Additionally, this compound can modulate gene expression by binding to transcription factors, thereby altering their ability to regulate target genes . These molecular interactions underscore the compound’s potential as a therapeutic agent in various diseases.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it can undergo metabolic degradation, leading to the formation of inactive metabolites . These temporal changes can influence the compound’s efficacy and necessitate careful consideration in experimental design and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as promoting wound healing and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dose optimization to achieve therapeutic benefits while minimizing toxicity . Additionally, threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for precise dosing regimens .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amine metabolism. The compound is metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . The interaction with cofactors such as NADH and NADPH is also critical for the compound’s metabolic activity, as these cofactors provide the necessary reducing equivalents for enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoskeletal proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one can be achieved through several synthetic routes. One common method involves the reductive amination of the corresponding aminoketone using imine reductases (IREDs). This enzymatic approach allows for the production of chiral 1,4-diazepanes with high enantioselectivity . The reaction typically involves the use of specific IREDs, such as those derived from Leishmania major or Micromonospora echinaurantiaca, under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One-pot synthesis techniques, such as the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation, have been reported for the efficient production of diazepane derivatives . These methods offer high yields and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the diazepane ring.

Scientific Research Applications

1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one is unique due to its specific structure, which combines a diazepane ring with an ethylbutanone moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-10(4-2)11(14)13-8-5-6-12-7-9-13/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAYRHMWBRUBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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